REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[OH-].[Na+].[C:13](OC(=O)C)(=[O:15])[CH3:14].Cl>O>[C:13]([O:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1)(=[O:15])[CH3:14] |f:1.2|
|
Name
|
|
Quantity
|
92.1 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
53.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.33 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
102.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
ice
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
144.7 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
267 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by adding
|
Type
|
CUSTOM
|
Details
|
crushed ice
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained at -2° C. for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The slurry was stirred briefly
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The product was washed twice
|
Type
|
STIRRING
|
Details
|
by stirring it with 2 L portions of fresh water
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 80° C. for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
After recrystallization from methyl isobutyl ketone
|
Type
|
CUSTOM
|
Details
|
consisted of 111 g of white crystals with a melting point (m.p.) of 192° C. to 192.5° C.
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OC1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |